2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(prop-2-en-1-yl)acetamide
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Overview
Description
N~1~-ALLYL-2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as hydrazine derivatives and β-keto esters.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Allylation: The allyl group is introduced via an alkylation reaction using allyl halides under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-ALLYL-2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N~1~-ALLYL-2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-ALLYL-2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-ALLYL-5-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3-BENZODIOXOL-5-YL)ACETAMIDE
- 2-{[3-ALLYL-5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE
Uniqueness
N~1~-ALLYL-2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL]ACETAMIDE is unique due to its specific structural features, such as the pyrazolo[3,4-d]pyrimidine core and the presence of the allyl and fluorophenyl groups. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H14FN5O2 |
---|---|
Molecular Weight |
327.31 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C16H14FN5O2/c1-2-7-18-14(23)9-21-10-19-15-13(16(21)24)8-20-22(15)12-5-3-11(17)4-6-12/h2-6,8,10H,1,7,9H2,(H,18,23) |
InChI Key |
ZLOBWJCPYLPRMI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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